

# Gemcitabine Triphosphate: A Comprehensive Technical Guide

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Compound of Interest		
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### **Abstract**

Gemcitabine, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects through its active metabolite, **gemcitabine triphosphate** (dFdCTP). This technical guide provides an in-depth exploration of the chemical structure, synthesis, and mechanism of action of **gemcitabine triphosphate**. Detailed experimental protocols for its synthesis and analysis are provided, alongside a quantitative summary of its structural parameters. Furthermore, key signaling pathways involved in its anticancer activity are visualized to facilitate a deeper understanding of its molecular interactions.

# **Chemical Structure of Gemcitabine Triphosphate**

**Gemcitabine triphosphate** is a synthetic nucleoside analog, specifically a deoxycytidine analog, characterized by the presence of two fluorine atoms at the 2' position of the deoxyribose sugar. This structural modification is pivotal to its mechanism of action. The triphosphate moiety is attached to the 5' position of the sugar.

Molecular Formula: C<sub>9</sub>H<sub>14</sub>F<sub>2</sub>N<sub>3</sub>O<sub>13</sub>P<sub>3</sub>[1]

IUPAC Name: [[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[1]



Synonyms: dFdCTP, 2',2'-Difluorodeoxycytidine 5'-triphosphate[1]

## **Structural Parameters**

Precise experimental determination of bond lengths and angles for isolated **gemcitabine triphosphate** via X-ray crystallography is not readily available in the public domain. However, the crystal structure of **gemcitabine triphosphate** in complex with the protein SAMHD1 has been determined (PDB ID: 6DW5).[2] Additionally, Density Functional Theory (DFT) calculations have been performed on the parent molecule, gemcitabine, providing theoretical values for its structural parameters. These computed values for the nucleoside portion offer a close approximation for **gemcitabine triphosphate**.

Table 1: Computed Structural Parameters of Gemcitabine (Nucleoside Portion)

Parameter	Bond/Angle	Value (DFT Calculation)
Bond Lengths (Å)		
C-F (average)	1.364	
C-N (glycosidic)	1.465	_
C=O	1.223	<del>-</del>
C-N (in ring)	1.370 (average)	<del>-</del>
Bond Angles (°)		<del>-</del>
F-C-F	105.7	
N-C-N (in ring)	118.9 (average)	<del>-</del>
Dihedral Angles (°)		<del>-</del>
Glycosidic Torsion Angle (χ)	-150 to +150 (conformational flexibility)	

Note: The values presented are based on DFT calculations for gemcitabine and serve as an approximation for the nucleoside moiety of **gemcitabine triphosphate**.[3][4][5][6]

# **Experimental Protocols**



# Chemical Synthesis of Gemcitabine Triphosphate (as a tris(triethylammonium) salt)

This protocol outlines a method for the chemical synthesis of **gemcitabine triphosphate**.

#### Materials:

- Gemcitabine hydrochloride
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Trimethyl phosphate ((MeO)₃PO)
- Trifluoroacetic anhydride ((CF3CO)2O)
- Triethylamine (TEA)
- N,N-dimethylaniline
- Acetonitrile
- 1-methylimidazole
- Tris(tetrabutylammonium) hydrogen pyrophosphate ((nBu<sub>4</sub>N)<sub>3</sub>HP<sub>2</sub>O<sub>7</sub>)
- DEAE Sephadex A25
- · Triethylammonium bicarbonate (TEAB) buffer

#### Procedure:

- Monophosphorylation: Gemcitabine hydrochloride is added portion-wise to a mixture of phosphorus oxychloride in trimethyl phosphate at a low temperature (e.g., 0-5 °C). The reaction is slowly warmed to room temperature and stirred for several hours to yield gemcitabine monophosphate (dFdCMP).
- Activation of Monophosphate: The resulting dFdCMP is then treated with trifluoroacetic anhydride in the presence of triethylamine and N,N-dimethylaniline in acetonitrile.



- Triphosphate Formation: The activated monophosphate is reacted with tris(tetrabutylammonium) hydrogen pyrophosphate in the presence of 1-methylimidazole and triethylamine in acetonitrile.
- Purification: The crude gemcitabine triphosphate is purified by ion-exchange chromatography using a DEAE Sephadex A25 column, eluting with a gradient of triethylammonium bicarbonate buffer.

# Quantification of Gemcitabine Triphosphate by HPLC-MS/MS

This protocol provides a general framework for the quantification of intracellular dFdCTP.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS)

#### Procedure:

- Sample Preparation: Cellular extracts containing dFdCTP are prepared by lysing cells and extracting the nucleotides, often using a perchloric acid precipitation method followed by neutralization.
- Chromatographic Separation: The extracted nucleotides are separated on a suitable HPLC column, such as a porous graphitic carbon or an anion-exchange column, using an appropriate mobile phase gradient.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. dFdCTP is detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
- Quantification: The concentration of dFdCTP in the sample is determined by comparing its
  peak area to that of a standard curve generated with known concentrations of a dFdCTP
  standard.[7][8][9][10]



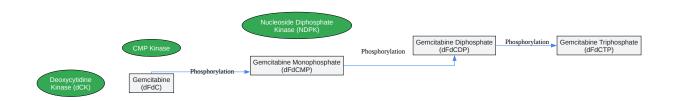


## **Signaling Pathways and Mechanism of Action**

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, dFdCTP, to exert its cytotoxic effects.[11][12]

### **Metabolic Activation of Gemcitabine**

The metabolic activation of gemcitabine is a critical prerequisite for its anticancer activity.



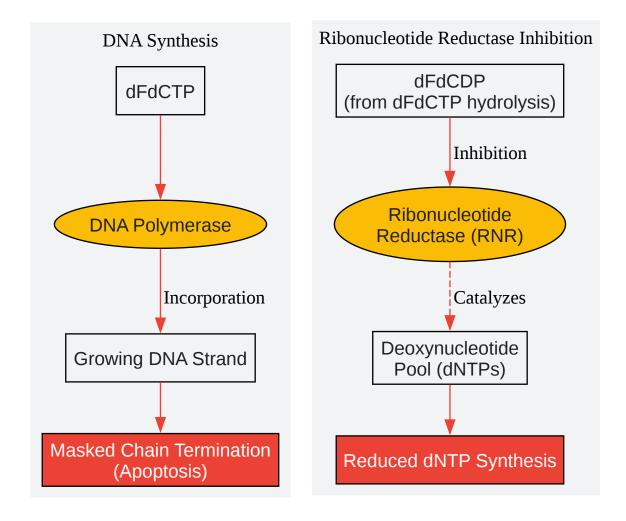
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Metabolic activation pathway of gemcitabine to its active triphosphate form.

## **Mechanism of Action of Gemcitabine Triphosphate**

dFdCTP exerts its cytotoxic effects through two primary mechanisms: incorporation into DNA and inhibition of ribonucleotide reductase.[11][12]





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Dual mechanism of action of gemcitabine's active metabolites.

DNA Incorporation and Masked Chain Termination: **Gemcitabine triphosphate** competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[11][12] After the incorporation of dFdCTP, one additional nucleotide is added before DNA synthesis is halted. This "masked chain termination" prevents DNA repair enzymes from excising the gemcitabine nucleotide, leading to irreparable DNA damage and subsequent apoptosis (programmed cell death).[12]

Inhibition of Ribonucleotide Reductase: The diphosphate form of gemcitabine (dFdCDP), which is in equilibrium with dFdCTP, is a potent inhibitor of ribonucleotide reductase (RNR).[11] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR leads to a depletion of the intracellular pool of



deoxynucleotides, which further enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiating.[12]

## Conclusion

Gemcitabine triphosphate is the key cytotoxic metabolite of the widely used anticancer agent, gemcitabine. Its unique chemical structure, with the difluorinated sugar moiety, underpins its dual mechanism of action: halting DNA replication through masked chain termination and depleting the building blocks of DNA by inhibiting ribonucleotide reductase. A thorough understanding of its structure, synthesis, and molecular interactions is crucial for the development of novel therapeutic strategies and for optimizing its clinical use. This guide provides a foundational resource for researchers and professionals in the field of oncology drug development.

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